![molecular formula C12H36N2Si4Te B14283962 [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane CAS No. 130497-87-9](/img/structure/B14283962.png)
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure includes tellurium, which adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves multiple steps, typically starting with the preparation of trimethylsilyl derivatives. One common method involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine . This intermediate can then be further reacted with tellurium-containing reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler tellurium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure allows it to be used in studies involving silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.
Wirkmechanismus
The mechanism of action of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical reactions, temporarily shielding reactive sites on molecules . The tellurium atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Bis(trimethylsilyl)amine: This compound is a derivative of ammonia with trimethylsilyl groups, used in organic synthesis.
Metal bis(trimethylsilyl)amides: These coordination complexes involve metals with bis(trimethylsilyl)amide ligands, used in various chemical reactions.
The uniqueness of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane lies in its incorporation of tellurium, which imparts distinct chemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
130497-87-9 |
---|---|
Molekularformel |
C12H36N2Si4Te |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
[[[bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2Si4Te/c1-15(2,3)13(16(4,5)6)19-14(17(7,8)9)18(10,11)12/h1-12H3 |
InChI-Schlüssel |
NYCBFBYYTYTXAA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Te]N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.